N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
“N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the benzyl and chloro groups: This step may involve selective alkylation and halogenation reactions.
Synthesis of the oxadiazole ring: This can be done by cyclization of acyl hydrazides with carboxylic acids or their derivatives.
Formation of the final compound: The final step involves coupling the pyrazole and oxadiazole intermediates through a sulfanyl linkage, followed by acetylation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly as an anti-inflammatory or anticancer agent.
Biochemical Probes: It may be used as a probe to study specific biochemical pathways or molecular targets.
Industry
Polymer Science: It may be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of “N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE” lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties. For example, the presence of both a pyrazole and an oxadiazole ring system, along with a sulfanyl linkage, is relatively uncommon and may result in distinctive reactivity and activity profiles.
Properties
Molecular Formula |
C18H14ClN5O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14ClN5O3S/c19-13-10-24(9-12-5-2-1-3-6-12)23-16(13)20-15(25)11-28-18-22-21-17(27-18)14-7-4-8-26-14/h1-8,10H,9,11H2,(H,20,23,25) |
InChI Key |
UGUJAMQTEVLJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4)Cl |
Origin of Product |
United States |
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